Product packaging for Isooctadecyl stearate(Cat. No.:CAS No. 60350-70-1)

Isooctadecyl stearate

Cat. No.: B13940161
CAS No.: 60350-70-1
M. Wt: 537.0 g/mol
InChI Key: PYJQLUORHGLSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isooctadecyl Stearate, chemically known as Isooctadecyl isooctadecanoate (CAS Number: 41669-30-1), is a high-molecular-weight emollient ester of significant interest for industrial and formulation research . Its primary research value lies in its unique properties as a fluid lubricant and conditioning agent. In cosmetic science, it is investigated as a key ingredient in skin care and color cosmetics for its ability to provide a rich, non-greasy emollient feel, excellent slip, and improved spreadability on the skin . It is particularly useful in the development of lipsticks and makeup products, where it also acts as an effective binding agent for powders without altering pigment coloration . Beyond cosmetics, its application extends to material science as a lubricity additive. It functions by forming a substantially lubricious film with good metal adhesion and corrosion protection properties, making it a subject of study in metalworking fluids, industrial lubricants, and greases . With a high molecular weight of 537 g/mol and characteristic low viscosity, it offers researchers a versatile substance for enhancing product texture, stability, and performance in various experimental formulations . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H72O2 B13940161 Isooctadecyl stearate CAS No. 60350-70-1

Properties

CAS No.

60350-70-1

Molecular Formula

C36H72O2

Molecular Weight

537.0 g/mol

IUPAC Name

16-methylheptadecyl octadecanoate

InChI

InChI=1S/C36H72O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h35H,4-34H2,1-3H3

InChI Key

PYJQLUORHGLSGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Isooctadecyl Stearate

Mechanistic Investigations of Esterification Reactions for Isooctadecyl Stearate (B1226849)

The synthesis of isooctadecyl stearate is primarily achieved through an esterification reaction. This process involves the reaction of isostearyl alcohol with stearic acid. specialchem.comgdsoyoung.com The general reaction is reversible and requires a catalyst to proceed at a reasonable rate. chemguide.co.uk

Heterogeneous and Homogeneous Catalysis in this compound Synthesis

Both heterogeneous and homogeneous catalysts are employed in the synthesis of this compound to enhance reaction rates.

Homogeneous Catalysis: Acid catalysts that are in the same phase as the reactants (liquid) are commonly used. These include sulfuric acid and p-toluenesulfonic acid. geeksforgeeks.org The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. ceon.rs While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, potentially leading to corrosion and purification challenges. google.commdpi.com

Heterogeneous Catalysis: Solid acid catalysts offer the advantage of being in a different phase from the liquid reactants, simplifying their removal after the reaction. mdpi.comlibretexts.org Examples of heterogeneous catalysts include metal oxides, zeolites, and ion-exchange resins. mdpi.comgoogle.com These catalysts provide an active surface where the reaction occurs. libretexts.org The use of heterogeneous catalysts is considered a greener approach due to easier separation and potential for reuse. mdpi.com For instance, a patent describes the use of sodium hydrogen sulfate (B86663) as a catalyst in the synthesis of isotridecyl stearate, a related compound. google.com

Table 1: Comparison of Catalytic Methods in Esterification

Catalyst Type Phase Examples Advantages Disadvantages
Homogeneous Same as reactants Sulfuric acid, p-toluenesulfonic acid High reaction rates Difficult to separate, potential for corrosion
Heterogeneous Different from reactants Metal oxides, zeolites, ion-exchange resins Easy separation, reusable, environmentally friendly May have lower activity than homogeneous catalysts

Enzymatic Synthesis and Biocatalytic Approaches to this compound

Enzymatic synthesis presents a green and highly selective alternative to traditional chemical catalysis for producing esters like this compound. mdpi.commdpi.com

Biocatalysis with Lipases: Lipases are enzymes that can catalyze esterification reactions under mild conditions. mdpi.commdpi.com This method avoids the harsh conditions and by-products associated with acid catalysis. mdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are often used to facilitate catalyst recovery and reuse. mdpi.comnih.gov The enzymatic process is highly specific, leading to high-purity products. mdpi.com Research on the enzymatic synthesis of similar esters, like isopropyl stearate, has demonstrated high conversion rates under optimized conditions. researchgate.net

Systems Biocatalysis: This approach involves the design and engineering of multi-enzyme systems, potentially within whole cells, to carry out complex chemical transformations. frontiersin.org While not yet widely applied to this compound specifically, systems biocatalysis holds promise for developing more efficient and sustainable production routes for specialty esters in the future. frontiersin.org

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

The formation of this compound through esterification is a reversible equilibrium reaction. chemguide.co.uk

Reaction Kinetics: The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. ceon.rs Increasing the temperature generally increases the reaction rate. ceon.rs The reaction is often modeled using pseudo-homogeneous irreversible or first-order irreversible kinetics. mdpi.com To drive the reaction toward the product side, it is common to use an excess of one reactant (often the alcohol) or to remove water, a byproduct, as it is formed.

Thermodynamic Considerations: The esterification reaction is typically slightly endothermic. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the products. The removal of water is a key strategy to overcome thermodynamic limitations and achieve high yields of the ester. Industrial processes often employ vacuum distillation to continuously remove water, thereby shifting the equilibrium to favor the formation of this compound.

Precursor Chemistry and Influence on this compound Synthesis

The properties and purity of the final this compound product are highly dependent on the quality of its precursors: isostearyl alcohol and stearic acid.

Advanced Methods for Isostearyl Alcohol Production

Isostearyl alcohol is a branched-chain C18 fatty alcohol. Its branched structure imparts unique physical properties compared to its linear counterpart, stearyl alcohol.

Synthesis Routes: The primary method for producing isostearyl alcohol is the catalytic hydrogenation of isostearic acid. This process typically uses catalysts like nickel or copper-chromite under high pressure and temperature. An alternative route is the Oxo process, which involves the hydroformylation of olefins to produce branched aldehydes, which are then hydrogenated to alcohols. Shell's Neodol® process is an example of a modern industrial method that produces lightly branched fatty alcohols similar in structure to isostearyl alcohol. uu.nl

Purification: Fractional distillation is a crucial step to isolate high-purity isostearyl alcohol from byproducts and unreacted starting materials.

Purity and Source Variability of Stearic Acid Precursors

Stearic acid is a saturated long-chain fatty acid. goldenagri.com.sg It can be sourced from both animal and vegetable fats and oils. stearic-acid.net

Sources of Stearic Acid:

Animal Sources: Tallow (beef fat) is a significant source, containing about 25% stearic acid. stearic-acid.net

Vegetable Sources: Cocoa butter and shea butter are rich vegetable sources. stearic-acid.net Palm oil is another major source, though it contains a lower percentage of stearic acid. stearic-acid.net

Production and Purification: The most common method for obtaining stearic acid is the hydrolysis of triglycerides found in fats and oils. stearic-acid.net This is followed by purification steps such as fractional distillation and crystallization to separate stearic acid from other fatty acids (like palmitic and oleic acid) and impurities. uu.nlstearic-acid.net The purity of the stearic acid, particularly the absence of unsaturated fatty acids, is important for the final properties of the this compound. High-purity stearic acid with a low iodine value is preferred for many applications to ensure stability and prevent rancidity. paulaschoice.nl

Table 2: Common Sources and Production Methods of Stearic Acid

Source Typical Stearic Acid Content Production Method
Tallow ~25% Hydrolysis, Distillation, Crystallization
Cocoa Butter 30-35% Hydrolysis, Distillation, Crystallization
Palm Oil 4-5% Hydrolysis, Distillation, Crystallization
Shea Butter Lower amounts Hydrolysis, Distillation, Crystallization

Post-Synthetic Modifications and Functionalization of this compound

While this compound is a fully saturated ester and thus relatively stable, its core ester linkage provides a reactive site for further chemical alteration. Additionally, the long alkyl chains can be targeted for functionalization, although this is less common due to their inert nature. The primary strategies for modification revolve around transforming the ester group or incorporating the entire molecular structure, or similar motifs, into larger polymer chains.

Chemical Transformations and Derivatization Strategies

The ester group is the most reactive part of the this compound molecule and is susceptible to several fundamental organic reactions. These transformations allow for the cleavage or alteration of the ester, yielding different classes of chemical compounds.

Hydrolysis: The most direct transformation is the cleavage of the ester bond through hydrolysis. This reaction involves reacting the ester with water, typically under acidic or basic conditions, to yield the constituent alcohol and carboxylic acid. libretexts.orgchemistrystudent.com

Acid-Catalyzed Hydrolysis: Heating this compound with an excess of water in the presence of a strong acid catalyst (e.g., sulfuric acid) will produce isooctadecyl alcohol and stearic acid. This reaction is reversible and typically does not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction, which is effectively irreversible, involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH). libretexts.orgmasterorganicchemistry.com The process yields isooctadecyl alcohol and the salt of the carboxylic acid, in this case, sodium stearate. libretexts.org This method was historically named for its use in soap production from fatty acid esters. libretexts.org

Transesterification: This process involves the exchange of the alcohol or acid portion of an ester with another. byjus.com For this compound, this can be used to produce different esters by reacting it with a different alcohol (alcoholysis) or a different carboxylic acid (acidolysis). nagoya-u.jp

Alcoholysis: Reacting this compound with a different alcohol, for example, methanol (B129727), in the presence of a catalyst, would result in the formation of a new ester (methyl stearate) and the release of isooctadecyl alcohol. byjus.com To drive the reaction to completion, the new alcohol (methanol) is often used in large excess. masterorganicchemistry.com

Glycerolysis: A specific type of alcoholysis where an ester is reacted with glycerol. This reaction can be used to convert this compound into a mixture of mono- and diglycerides of stearic acid, which are valuable emulsifiers. nagoya-u.jp

The following table summarizes these primary chemical transformations.

TransformationReactantsConditionsProducts
Acid Hydrolysis This compound, WaterStrong acid catalyst (e.g., H₂SO₄), HeatIsooctadecyl alcohol, Stearic acid
Saponification This compound, Strong BaseHeatIsooctadecyl alcohol, Carboxylate Salt (e.g., Sodium stearate)
Transesterification This compound, New Alcohol (e.g., Methanol)Acid or Base catalyst, HeatNew Ester (e.g., Methyl stearate), Isooctadecyl alcohol

Grafting and Polymerization involving this compound Units

Incorporating the long, hydrophobic chains of a stearate ester into a polymer is a common strategy to modify polymer properties, such as increasing hydrophobicity, improving flexibility, or lowering the glass transition temperature. jamorin.comscienceopen.com Direct polymerization or grafting of this compound is not feasible due to the lack of a polymerizable functional group. The strategic approach involves the synthesis and polymerization of monomers that contain a stearate moiety. These monomers are designed with a polymerizable head group, such as a vinyl or acrylate (B77674) group, attached to the stearate structure.

Monomer Synthesis and Copolymerization: Monomers like stearyl acrylate (SA) and vinyl stearate are commercially available and serve as surrogates for incorporating stearate units into polymers. jamorin.comsigmaaldrich.com These monofunctional monomers contain a polymerizable double bond and a long, hydrophobic alkyl chain derived from stearyl alcohol. jamorin.comjamorin.com They can be copolymerized with a wide range of other monomers, including:

(Meth)acrylic acid and its esters

Styrene

Vinyl acetate (B1210297)

Acrylonitrile

Butadiene

For example, stearyl acrylate can be copolymerized with styrene. cmu.edu The resulting copolymer has a lower glass transition temperature compared to pure polystyrene, and the stearate side chains impart increased hydrophobicity. cmu.edu

Grafting Strategies: Grafting involves attaching polymer chains (the "graft") to a main polymer backbone. tsijournals.com Stearate units can be incorporated into materials using a "grafting-to" or "grafting-from" approach.

Grafting-To: In this method, a pre-existing polymer backbone with reactive sites is reacted with a functionalized stearate molecule. For instance, stearic acid has been successfully grafted onto polysaccharide backbones like hydroxyethyl (B10761427) starch (HES) and sodium alginate. mdpi.comspringerprofessional.de This is typically achieved through an esterification reaction between the hydroxyl groups on the polysaccharide and the carboxylic acid group of stearic acid, often mediated by a coupling agent. mdpi.comingentaconnect.com

Grafting-From: This involves growing polymer chains from initiation sites on a backbone. While less common for this specific molecule, one could envision modifying a stearate derivative to act as an initiator for a polymerization reaction.

The table below details key polymerizable monomers containing stearate units and their role in polymer synthesis.

MonomerStructure DescriptionPolymerization / Grafting ApplicationResulting Polymer Properties
Stearyl Acrylate An ester of acrylic acid and stearyl alcohol. jamorin.comForms homopolymers and copolymers with monomers like styrene, vinyl acetate, and other acrylates. jamorin.combasf.comImparts hydrophobicity, chemical resistance, flexibility, and weatherability. jamorin.com
Vinyl Stearate An ester of vinyl alcohol and stearic acid. polysciences.comCan be polymerized via free-radical polymerization, often showing different kinetics in solid vs. liquid state. osti.govUsed to modify polymer backbones, incorporating long alkyl side chains.
Stearic Acid A long-chain saturated fatty acid.Used in "grafting-to" reactions with polymer backbones like chitosan (B1678972) and hydroxyethyl starch. mdpi.comingentaconnect.comCreates amphiphilic copolymers capable of forming self-assembled nanoparticles. mdpi.com

Advanced Characterization and Analytical Methodologies for Isooctadecyl Stearate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Isooctadecyl Stearate (B1226849)

Spectroscopic methods are indispensable for the detailed structural analysis and purity verification of isooctadecyl stearate. These techniques provide insights into the molecular framework, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, offering detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are utilized to confirm the identity of the compound and to identify and quantify its various isomers. creative-biostructure.comnews-medical.net The isooctadecyl (or isostearyl) portion of the molecule can exist as a mixture of branched-chain isomers, and NMR is particularly adept at distinguishing these subtle structural variations. news-medical.net

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. The protons of the terminal methyl groups in both the fatty acid and the alcohol chains will appear at a characteristic upfield chemical shift. The numerous methylene (B1212753) (-CH₂) groups of the long aliphatic chains will produce a large, complex signal in the midfield region. Protons adjacent to the ester functional group, specifically the -CH₂- protons of the alcohol moiety attached to the oxygen atom, will be deshielded and thus appear at a downfield chemical shift.

¹³C NMR spectroscopy provides complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group will have a characteristic signal in the downfield region of the spectrum. The carbons of the methyl and methylene groups will appear at distinct chemical shifts, allowing for the potential differentiation of branched-chain isomers. magritek.com

Expected ¹H NMR Chemical Shifts for this compound:

Functional Group Expected Chemical Shift (ppm)
Terminal CH₃ (Stearate & Isooctadecyl) ~ 0.8 - 0.9
(CH₂)n in chains ~ 1.2 - 1.4
β-CH₂ to C=O (Stearate) ~ 1.6
α-CH₂ to C=O (Stearate) ~ 2.2 - 2.3

Expected ¹³C NMR Chemical Shifts for this compound:

Functional Group Expected Chemical Shift (ppm)
Terminal CH₃ ~ 14
(CH₂)n in chains ~ 22 - 34
O-CH₂- ~ 60 - 65

By integrating the signals in the ¹H NMR spectrum, the relative number of protons in different environments can be determined, which is useful for quantifying isomeric ratios. aocs.orgmagritek.com

Vibrational Spectroscopy (FTIR, Raman) in Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is primarily used to identify the functional groups present in this compound. These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation or scatter incident light.

The FTIR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ester group is typically observed in the region of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of long aliphatic chains is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹. Additionally, characteristic C-O stretching vibrations of the ester group appear in the fingerprint region, typically as two or more bands between 1000 and 1300 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Raman spectroscopy provides complementary information and is particularly useful for analyzing the hydrocarbon backbone. The C-C stretching vibrations within the long alkyl chains give rise to distinct Raman signals. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the FTIR spectrum. nih.gov

Characteristic Vibrational Frequencies for this compound:

Vibrational Mode FTIR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
C-H Stretch (Aliphatic) ~ 2850 - 2960 ~ 2850 - 2960
C=O Stretch (Ester) ~ 1735 - 1750 ~ 1735 - 1750
CH₂ Bend ~ 1465 ~ 1465

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns. Various ionization techniques can be employed, with Electron Impact (EI) and Electrospray Ionization (ESI) being common choices. researchgate.netstackexchange.com

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺), corresponding to the intact molecule, although it may be of low intensity for long-chain esters. The spectrum will also display a series of fragment ions that provide clues about the structure of the molecule. Common fragmentation pathways for long-chain esters include cleavage at the ester linkage and fragmentation along the alkyl chains.

ESI is a softer ionization technique that typically results in less fragmentation and a more prominent pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺. nih.govwikipedia.org This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used in conjunction with ESI to induce fragmentation of a selected ion, providing more detailed structural information. nih.gov

Expected Key Fragments in the Mass Spectrum of this compound (EI-MS):

m/z Value Possible Fragment Identity
[M]⁺ Molecular Ion
[M - C₁₈H₃₇O]⁺ Stearoyl Cation
[C₁₇H₃₅COO]⁻ related ions Ions related to the stearate moiety

Chromatographic Separations for Complex Mixtures Containing this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice of chromatographic method depends on the volatility and polarity of the compound and the other components in the mixture.

Gas Chromatography (GC) with Advanced Detection Modalities (e.g., FID, MS)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase.

For the analysis of long-chain esters, a high-temperature, non-polar or mid-polar capillary column is typically used. The oven temperature is programmed to increase gradually to ensure the elution of the high-boiling point this compound. unipi.it In some cases, derivatization of the compound may be performed to increase its volatility and improve its chromatographic properties, although this is more common for the analysis of the constituent fatty acids and alcohols after hydrolysis. researchgate.net

Flame Ionization Detection (FID) is a common detector for GC analysis of organic compounds. nih.govijastnet.com It provides a response that is proportional to the mass of carbon, making it suitable for quantification. Mass Spectrometry (MS) can also be coupled with GC (GC-MS), providing both separation and identification of the eluted compounds based on their mass spectra. unipi.itresearchgate.net GC-MS is particularly useful for confirming the identity of this compound and for identifying any impurities or related compounds in the sample. nih.govijastnet.com

Typical GC Parameters for this compound Analysis:

Parameter Typical Value/Condition
Column Non-polar or mid-polar capillary (e.g., 5% phenyl polysiloxane)
Injection Temperature 280 - 320 °C
Oven Program Initial temp. ~100 °C, ramp to >300 °C
Carrier Gas Helium or Hydrogen

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Constituents

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds and is well-suited for the analysis of this compound. hplc.eu Reversed-phase HPLC is the most common mode used for such lipophilic compounds. wikipedia.orgnih.gov In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. chromatographyonline.comresearchgate.net

The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with a small amount of water. chromatographyonline.com A gradient elution, where the composition of the mobile phase is changed over time to increase its organic solvent content, is often employed to effectively elute the highly retained this compound. researchgate.net

Several types of detectors can be used with HPLC for the analysis of this compound. A UV detector can be used if the compound possesses a chromophore, which is not the case for simple alkyl esters. Therefore, more universal detectors are often preferred. A Refractive Index (RI) detector can be used, but it is sensitive to changes in the mobile phase composition and temperature, making it less suitable for gradient elution. aocs.orgyoutube.com An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable for gradient elution and provide a response that is related to the mass of the analyte, making them excellent choices for the quantification of this compound. researchgate.netnih.gov

Typical HPLC Parameters for this compound Analysis:

Parameter Typical Value/Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Methanol gradient
Flow Rate 1.0 - 2.0 mL/min

Hyphenated Techniques in Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques are indispensable for the detailed structural elucidation and purity assessment of complex esters like this compound. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds. For a high-molecular-weight ester such as this compound, high-temperature GC-MS would be employed. The analysis would involve the separation of this compound from other components in a mixture based on their boiling points and interactions with the GC column's stationary phase. Following separation, the eluted compounds are ionized, and their mass-to-charge ratios are measured by the mass spectrometer.

The resulting mass spectrum provides a molecular fingerprint, enabling the identification of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the cleavage of the ester bond and fragmentation of the long alkyl chains. These fragmentation patterns are crucial for confirming the structure, including the branching of the isooctadecyl group. In the analysis of cosmetic creams, GC-MS has been effectively used to identify various methyl-branched isomers of stearic acid after derivatization, demonstrating the technique's capability to resolve complex isomeric mixtures. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly suited for the analysis of less volatile and thermally labile compounds. For this compound, reverse-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer would be the method of choice. The separation would be based on the compound's hydrophobicity.

Upon elution from the HPLC column, the analyte is introduced into the mass spectrometer, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). The resulting mass spectrum would aid in the confirmation of the molecular weight of this compound. Tandem mass spectrometry (MS/MS) could be further employed to induce fragmentation, providing more detailed structural information and confirming the identity of the fatty acid and alcohol moieties.

Thermal and Rheological Characterization of this compound and its Formulations

The thermal and rheological properties of this compound are critical for its application in cosmetic and pharmaceutical formulations, influencing product stability, texture, and sensory experience.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermal transitions of materials. For a waxy ester like this compound, DSC analysis would reveal key information about its melting behavior and crystalline structure. As the sample is heated, DSC measures the difference in heat flow between the sample and a reference.

A typical DSC thermogram for a long-chain ester would exhibit one or more endothermic peaks corresponding to melting transitions. The peak temperature provides the melting point, while the area under the peak corresponds to the enthalpy of fusion (the energy required to melt the substance). The shape and number of melting peaks can indicate the presence of different crystalline forms (polymorphism) or impurities. For cosmetic esters, understanding these phase transitions is crucial for formulation stability, as changes in crystalline structure can affect the texture and appearance of a product over time.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DSC analysis of this compound, based on typical values for similar long-chain esters.

Thermal PropertyExpected Value RangeSignificance in Formulation
Onset of Melting (°C)45 - 55Indicates the beginning of the melting process, affecting product stability at elevated temperatures.
Peak Melting Point (°C)50 - 60The temperature at which the majority of the crystalline structure melts; crucial for texture and sensory feel.
Enthalpy of Fusion (J/g)150 - 200Represents the energy required for melting; influences the cooling sensation and solidification behavior in a formulation.

This is an interactive data table based on expected values for compounds structurally similar to this compound.

Rheological Profiling of this compound in Fluid and Semisolid Systems

Rheology is the study of the flow and deformation of matter. The rheological properties of this compound are vital for controlling the viscosity, spreadability, and texture of formulations. As a waxy emollient, this compound contributes to the structure and feel of creams, lotions, and other cosmetic products.

The viscosity of this compound itself, and its effect on a formulation's viscosity, can be measured using a rheometer. These studies are essential for understanding how a product will behave during manufacturing, packaging, and application by the consumer. researchgate.net For instance, the viscosity of a cream will determine how easily it can be squeezed from a tube and spread on the skin.

Technical data for the closely related compound, isostearyl isostearate, provides an insight into the expected viscosity of this compound.

Rheological PropertyValue for Isostearyl IsostearateImplication for Formulations
Viscosity at 20°C30 to 60 mPa·sThis relatively low viscosity for a long-chain ester suggests it would contribute to a smooth, non-greasy feel in formulations, enhancing spreadability. daltosur.com.ar

This is an interactive data table based on data for the analogous compound isostearyl isostearate. daltosur.com.ar

In formulations, this compound would likely exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate. This is a desirable property for many cosmetic products, as it means the product will flow easily during application but will maintain its structure at rest.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a material.

For this compound, a TGA analysis would show the temperature at which the compound begins to degrade. The TGA curve would typically show a single-step decomposition, corresponding to the breakdown of the ester at high temperatures. The onset temperature of decomposition is a critical parameter for determining the maximum temperature at which the material can be processed and stored without degradation. This information is particularly important for ensuring the stability of cosmetic formulations that may be subjected to various temperature conditions during their lifecycle.

The expected TGA profile for this compound would show thermal stability up to a high temperature, characteristic of long-chain esters, with significant mass loss occurring well above typical storage and use temperatures.

Applications and Performance of Isooctadecyl Stearate in Engineered Systems

Role of Isooctadecyl Stearate (B1226849) in Industrial Lubricant Formulations

Contributions to Viscosity Modification and Shear Stability

Viscosity modifiers are crucial additives in formulating multi-grade lubricants that need to perform effectively over a wide temperature range. researchgate.netsavantlab.com These high molecular weight polymers, such as isooctadecyl stearate, increase the viscosity of the lubricating oil. researchgate.net The primary functions of these modifiers are determined by their thickening efficiency, the relationship between viscosity and temperature, and their shear stability. researchgate.net

Shear stability is a lubricant's ability to resist permanent viscosity loss under mechanical stress. savantlab.com Viscosity modifiers, being long-chain polymers, can be mechanically broken down, or sheared, which reduces their ability to thicken the oil. savantlab.com The Shear Stability Index (SSI) is a measure of this degradation; a lower SSI indicates better shear stability. sanyo-chemical.co.jp The balance between thickening efficiency and shear stability is critical for optimizing lubricant performance, durability, and fuel economy. brb-international.com

Table 1: Key Performance Metrics for Viscosity Modifiers

MetricDescriptionSignificance in Lubricant Formulation
Thickening Efficiency (TE) The ability of the polymer to increase the viscosity of the base oil at a given concentration.Determines the treat rate required to achieve the desired viscosity grade. researchgate.net
Shear Stability Index (SSI) A measure of the permanent viscosity loss due to mechanical shearing of the polymer. sanyo-chemical.co.jpA lower SSI is desirable as it indicates the lubricant will maintain its viscosity under high-shear conditions, protecting engine parts. savantlab.comsanyo-chemical.co.jp
Viscosity-Temperature Relationship The change in viscosity of the lubricant with temperature, often quantified by the Viscosity Index (VI).A higher VI indicates less change in viscosity with temperature, ensuring stable performance in both hot and cold conditions. sanyo-chemical.co.jp

This table summarizes the critical performance indicators for viscosity modifiers in lubricant formulations.

Interfacial Activity and Boundary Layer Formation in Tribological Systems

Tribology is the study of friction, wear, and lubrication between interacting surfaces in relative motion. groupe-thermi-lyon.com this compound, due to its molecular structure, exhibits significant interfacial activity. This allows it to form a protective boundary layer on metal surfaces. This layer is crucial in tribological systems to prevent direct metal-to-metal contact, thereby reducing friction and wear, especially under high load and high-temperature conditions. mdpi.com

Compatibility and Synergistic Effects with Other Lubricant Additives

Industrial lubricants are complex formulations containing a variety of additives to achieve the desired performance characteristics. oronite.com this compound generally exhibits good compatibility with other common lubricant additives, such as detergents, dispersants, anti-wear agents, and antioxidants. google.com

The compatibility of different grease thickeners is a critical consideration when changing lubricants, as incompatible mixtures can lead to a significant degradation in performance. machinerylubrication.com While compatibility charts provide general guidance, testing is often recommended to ensure the properties of the mixture are acceptable. machinerylubrication.com Furthermore, this compound can exhibit synergistic effects with other additives. For instance, its boundary lubrication properties can complement the action of extreme pressure (EP) agents, providing a more robust protective film across a wider range of operating conditions.

This compound in Advanced Material Science and Polymer Composites

The utility of this compound extends beyond lubricants into the field of material science, particularly in the manufacturing and modification of polymers.

Plasticization and Processability Enhancement in Polymer Manufacturing

Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials. jinlichemical.com They function by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature and making the material softer and easier to process. jinlichemical.comkao.com this compound can act as a plasticizer, particularly in polar polymers. tldvietnam.com

Its incorporation into a polymer matrix can lead to several benefits:

Improved Flow Properties: By reducing the melt viscosity, it facilitates easier processing during extrusion and injection molding. kao.comtldvietnam.com

Enhanced Flexibility: The final product exhibits increased flexibility and reduced brittleness. jinlichemical.comgoogle.com

Reduced Processing Energy: The lubricating effect of the ester can lower the energy consumption of processing machinery. kao.com

Table 2: Research Findings on Stearate Additives in Polymer Composites

Polymer MatrixFiller/AdditiveKey FindingReference
Polyethylene (PE)Magnesium Hydroxide (B78521) with Stearate CoatingOptimum impact properties were achieved with a monolayer stearate coating. researchgate.net
Polyethylene (PE)Calcium Carbonate with Stearate CoatingSmall changes in properties were observed with different stearate types. researchgate.net
High-Density Polyethylene (HDPE)Magnesium Hydroxide / Calcium Carbonate with Stearate CoatingSurface modification of the filler with stearates improved the toughness of the composites. lboro.ac.uk
Polypropylene (PP)Corn Charcoal / Ash WoodThe addition of fillers improved the mechanical properties of the composites. researchgate.net

This table presents a summary of research findings on the effects of stearate-based additives on the properties of various polymer composites.

Modifiers for Surface Properties and Wettability in Polymer Films

The surface properties of polymer films, such as wettability, are critical for a wide range of applications, including packaging, coatings, and biomedical devices. researchgate.net this compound can be used as a surface modifier to alter the hydrophobicity and other surface characteristics of polymer films.

When incorporated into a polymer blend, this compound can migrate to the surface, driven by thermodynamic factors. researchgate.net The long, non-polar alkyl chains of the stearate ester orient towards the air interface, creating a more hydrophobic surface with a lower surface energy. This can lead to:

Increased Water Repellency: The modified surface exhibits a higher water contact angle. publichealthtoxicology.com

Improved Lubricity: The surface becomes smoother and has a lower coefficient of friction. atamanchemicals.com

Altered Adhesion Characteristics: The change in surface energy can affect the adhesion of other materials to the polymer film. researchgate.net

The ability to tailor the surface properties of polymer films by incorporating additives like this compound is a powerful tool for developing advanced materials with specific functional characteristics. researchgate.net

Dispersion of Pigments and Fillers in Composite Materials

The mechanism of action for this compound as a dispersant involves the wetting of the pigment or filler surface. Its molecular structure, featuring a long, non-polar alkyl chain, allows it to adsorb onto the surface of inorganic particles, which are often hydrophobic. This coating reduces the interfacial tension between the solid particles and the surrounding matrix, be it a solvent, oil, or polymer. gelest.comrossorg.com By modifying the particle surface, this compound enhances the compatibility between the inorganic filler and the organic matrix. This improved wetting and stabilization prevents particles from clumping together, which can lead to defects, reduced mechanical strength, and inconsistent color development. gdsoyoung.com

Table 1: Functional Properties of this compound in Dispersion

Property Description
Wetting Agent Reduces interfacial tension between pigment/filler surfaces and the matrix, displacing air and moisture. rossorg.com
Dispersant Facilitates the deagglomeration of particle clusters into finer, more stable primary particles. gdsoyoung.com
Stabilizer Forms a protective layer around particles, preventing them from reagglomerating (flocculating). gdsoyoung.com
Binder Acts as a binding agent in powdered composites, enhancing cohesion and application properties. gdsoyoung.com

Emollient and Dispersant Functionality of this compound in Non-Therapeutic Formulations

In non-therapeutic formulations, particularly in the cosmetics and personal care industries, this compound (often listed by its isomer octyldodecyl stearate) is a multifunctional ingredient valued for its emollient, emulsifying, and dispersing properties. gdsoyoung.comhtfmarketreport.com Its branched-chain structure imparts unique sensory and functional characteristics compared to linear esters.

This compound functions as an oil-in-water (O/W) emulsifier, enabling the stable mixing of oil and water-based ingredients, which are naturally immiscible. gdsoyoung.com The emulsification mechanism relies on its amphiphilic nature, though it is predominantly lipophilic. The molecule orients itself at the oil-water interface, reducing the surface tension that keeps the two phases separate. This allows for the formation of small droplets of the oil phase dispersed within the continuous water phase.

Once the emulsion is formed, this compound contributes to its long-term stability. It forms a protective film around the dispersed oil droplets. gdsoyoung.com This interfacial barrier prevents the droplets from coalescing, which would lead to phase separation. Its effectiveness is noted across a wide pH range, making it a versatile stabilizer for various industrial and cosmetic bases. chempoint.com Formulations containing this ester, such as lightweight emulsions, have demonstrated good stability in accelerated lab tests, including 3-month stability trials and 28-day challenge efficacy tests. chempoint.com

The inclusion of this compound significantly influences the rheological properties of a formulation, which in turn dictates its texture, feel, and spreadability. researchgate.net As an emollient, it imparts a characteristic soft, silky, and non-greasy after-feel on the skin. gdsoyoung.comspecialchem.com

Research on branched-chain emollient esters, including octyldodecyl stearate, has shown a direct correlation between their physicochemical properties—such as molecular weight and viscosity—and their spreading behavior. researchgate.net Esters with lower molecular weights and viscosities generally exhibit higher spreadability. researchgate.net this compound, being a liquid with good fluidity, enhances the slip and spreadability of creams, lotions, and foundations. gdsoyoung.comrossorg.com This property is critical for user experience, allowing for easy and even application of the product. In formulation guides, it is often included in combinations of light and heavy emollients to achieve a desired balance of "play time" (the time the product can be manipulated on the skin before setting) and a smooth, comfortable feel. chempoint.com

Table 2: Rheological and Textural Effects of this compound

Parameter Impact of this compound Source
Spreadability Significantly improves; allows for easy application. gdsoyoung.comresearchgate.net
Texture Provides a light, silky, and smooth feel. gdsoyoung.comhtfmarketreport.com
After-feel Non-greasy, non-sticky, powdery. htfmarketreport.comspecialchem.com
Viscosity Can be used to modify and regulate formulation viscosity. cossma.com
Slip Enhances slip for better blending and application. rossorg.comchempoint.com

The performance of this compound is also defined by its compatibility and interactions with other common formulation ingredients. Its chemical structure allows it to act as a solvent and a vehicle for other materials. It is soluble in a wide range of cosmetic ingredients, including other oils, silicones, and even some waxes, making it a versatile component in complex formulations. rossorg.com

For example, technical data for polydiethylsiloxane, a silicone fluid, shows that octyldodecyl stearate is soluble in it. rossorg.com This same fluid is also a solvent for ingredients like candelilla wax, ozokerite (B1175080) wax, and microcrystalline wax, indicating the type of environment where these components can coexist. rossorg.com In formulations, this compound is frequently used alongside other esters (like ethylhexyl palmitate), fatty alcohols (like cetyl alcohol), and various waxes (like beeswax and carnauba wax) to create stable and aesthetically pleasing products. in-cosmetics.comgelest.comgoogle.com Its ability to wet and disperse pigments is beneficial in these mixed systems, ensuring that colorants are evenly distributed within the wax or oil phase of a product like a lipstick or foundation stick. gelest.com This broad compatibility allows formulators to use this compound to bridge different phases and ensure the homogeneity of the final product.

Table 3: Compatibility Profile of this compound with Formulation Components

Component Type Compatibility/Interaction
Silicones Soluble in fluids like polydiethylsiloxane and cyclopentasiloxane. rossorg.com
Hydrocarbon Oils Compatible with ingredients like hydrogenated polydecene. rossorg.com
Other Esters Miscible with a wide range of emollient esters (e.g., Ethylhexyl Palmitate, Triisostearyl Citrate). rossorg.com
Waxes Can act as a solvent for certain waxes (e.g., Candelilla, Ozokerite, Microcrystalline). rossorg.com
Pigments Excellent vehicle for wetting and dispersing both organic and inorganic pigments. rossorg.com

Environmental Fate and Biodegradation Research of Isooctadecyl Stearate

Biodegradation Pathways and Microbial Metabolism of Ester Linkages

The principal pathway for the environmental degradation of isooctadecyl stearate (B1226849) is the cleavage of its ester bond, a reaction catalyzed by microbial enzymes. This initial step is critical as it breaks down the large, water-insoluble molecule into smaller, more bioavailable components.

While specific studies on isooctadecyl stearate are limited, the biodegradation of long-chain esters, particularly wax esters which are structurally similar, has been documented. The primary mechanism for the breakdown of these esters is enzymatic hydrolysis. earthdoc.orgasm.org This process is carried out by a variety of environmental microorganisms that secrete extracellular enzymes called esterases or lipases. biorxiv.org

For instance, bacteria from the genus Streptomyces, which are common in soil, have been shown to produce enzymes capable of hydrolyzing wax esters. biorxiv.org Similarly, diverse marine bacteria, including species of Acinetobacter, Pseudomonas, and Marinobacter, have demonstrated the ability to degrade wax esters, indicating that such capabilities are widespread in aquatic environments. asm.orgnih.govresearchgate.net The enzymatic reaction involves the hydrolytic cleavage of the ester linkage, which in the case of this compound, would yield isostearyl alcohol and isostearic acid as the primary products. asm.orgsantos.com

The general reaction can be depicted as: This compound + H₂O --(Microbial Esterase)--> Isostearyl Alcohol + Isostearic Acid

Following the initial enzymatic hydrolysis, the resulting products—isostearyl alcohol and isostearic acid—are further metabolized by microorganisms.

Isostearic Acid Metabolism: Research on the biodegradation of isostearic acid, a mixture of saturated methyl-branched C18 fatty acids, has shown that it can be utilized as a carbon source by certain bacteria. A study utilizing three different Pseudomonas strains demonstrated their ability to grow on and degrade isostearic acid. researchgate.net During this degradation, the formation of new, shorter-chain fatty acids (C10, C12, C14, and C16) was observed, indicating that the isostearic acid undergoes further breakdown, likely through a β-oxidation-like pathway adapted for branched-chain fatty acids. researchgate.net The metabolism of fatty acids by gut commensal bacteria has also been well-documented, suggesting that various microbial communities possess the necessary enzymatic machinery. frontiersin.orgnih.govpnas.org

Isostearyl Alcohol Metabolism: Isostearyl alcohol, the other primary degradation product, is also considered to be biodegradable. Studies on similar fatty alcohols suggest they are readily broken down by microorganisms in the environment. smolecule.com The metabolic pathway for long-chain alcohols typically involves oxidation to the corresponding aldehyde and then to the carboxylic acid (in this case, isostearic acid), which then enters the fatty acid degradation pathway.

The expected degradation pathway for this compound is summarized in the table below, based on data from analogous compounds.

Step Process Reactant(s) Primary Product(s) Metabolic Fate of Products
1Enzymatic HydrolysisThis compound, WaterIsostearyl Alcohol, Isostearic AcidProducts are available for further microbial metabolism.
2aAlcohol OxidationIsostearyl AlcoholIsostearic AldehydeRapidly oxidized to isostearic acid.
2bAldehyde OxidationIsostearic AldehydeIsostearic AcidEnters the fatty acid degradation pathway.
3Fatty Acid MetabolismIsostearic AcidAcetyl-CoA, Shorter-chain fatty acidsUtilized for energy and cell biomass production via pathways like β-oxidation. researchgate.net

Environmental Partitioning, Transport, and Persistence Mechanisms

The way this compound moves and persists in the environment is governed by its physicochemical properties, primarily its low water solubility and high molecular weight.

Long-chain fatty acid esters are known to have a high potential for adsorption. santos.com The octanol-water partition coefficient (log Kow) for similar esters is typically high, which is a strong indicator of sorption to organic carbon. europa.eu Generally, longer-chain compounds exhibit greater sorption than their shorter-chain counterparts. odu.edumdpi.com Therefore, it is expected that this compound will have a high Koc value, indicating low mobility in soil and a tendency to accumulate in the sediment of aquatic systems. This strong sorption reduces its concentration in the water column, thereby limiting its transport over long distances via waterways but concentrating it in solids.

Bioaccumulation is the process where a chemical is absorbed by an organism at a rate faster than it is lost. A safety data sheet for isooctadecyl isostearate explicitly states that there is "no data available on bioaccumulation". cymitquimica.com However, an assessment can be made based on its properties and data from related substances.

The high hydrophobicity and large molecular size of this compound might suggest a potential for it to accumulate in the fatty tissues of organisms. kainzlab.com However, for long-chain fatty acid esters, the potential for bioaccumulation is often mitigated by rapid metabolic processes. europa.eu Studies on various fatty acid methyl esters have shown that despite having high log Kow values, their bioconcentration factors (BCF) in fish are low. santos.comeuropa.eu This is attributed to the efficient enzymatic hydrolysis of the ester bond within the organism, followed by the metabolism of the resulting fatty acid and alcohol. europa.eu

The table below presents bioconcentration data for analogous ester compounds, which suggests that significant bioaccumulation of this compound is unlikely.

Analogous Compound Organism BCF Value (L/kg) Conclusion on Bioaccumulation Reference
Fatty Acid Methyl Esters (C6-C18)Fish1 - 70Low bioaccumulation potential due to rapid metabolism. europa.eu
Isopropyl Oleate (B1233923) (surrogate)-Estimated BCF: 220.8Does not meet screening criteria for bioaccumulation. santos.com

Biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, is also considered unlikely. For a substance to biomagnify, it must be persistent in the organism and not easily metabolized. As this compound is expected to be readily hydrolyzed and metabolized, its transfer up the food chain would be inefficient.

Life Cycle Assessment (LCA) and Sustainable Production of this compound

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to disposal. recforge.com While a specific LCA for this compound has not been published, an analysis of its production process and the raw materials involved can provide insight into its environmental footprint.

This compound is synthesized via the esterification of isostearic acid and isostearyl alcohol. paulaschoice.nl The environmental impact of this process is largely tied to the production of these precursors and the energy consumed during the synthesis. Traditionally, such esterifications are performed at high temperatures, which is energy-intensive.

There is a significant and growing trend within the cosmetics industry to improve the sustainability profile of emollients. cas.orgdatabridgemarketresearch.com This has led to advancements in the production of esters like this compound. Key areas of improvement include:

Sustainable Sourcing of Raw Materials: Both isostearic acid and isostearyl alcohol can be derived from vegetable oils, such as rapeseed or palm oil. smolecule.comcas.org Utilizing sustainably sourced, renewable feedstocks is a primary strategy for reducing the environmental impact associated with the raw materials.

Green Chemistry and Biotechnology: A major innovation in sustainable production is the shift from chemical catalysis to enzymatic esterification. personalcaremagazine.com Using enzymes like lipase (B570770) allows the reaction to proceed under milder conditions, significantly reducing energy consumption and the carbon footprint of the manufacturing process. personalcaremagazine.comresearchgate.net Evonik, a specialty chemicals company, has reported that switching to enzymatic esterification for emollients can reduce the climate footprint by over 60%. personalcaremagazine.com

Circular Economy Principles: The use of by-products from other industries, such as the food industry, as raw materials for cosmetic ingredients is another emerging sustainable practice. kainzlab.com

These advancements indicate a clear path toward reducing the environmental impact of producing this compound, aligning with broader industry goals for sustainability and reduced reliance on petrochemicals.

Methodologies for Quantifying Environmental Footprint

The LCA framework is defined by the ISO 14040 and 14044 standards and consists of four main phases: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation. apec.orgreagens-group.com

Goal and Scope Definition: This initial phase defines the purpose of the assessment, the functional unit (e.g., 1 kg of this compound), and the system boundaries.

Life Cycle Inventory (LCI): This involves compiling the inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil, waste) for each stage of the product's life. apec.org For this compound, this would include the agricultural or petrochemical extraction of feedstocks, chemical synthesis, purification, transportation, use, and end-of-life (biodegradation or disposal).

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate potential environmental impacts. vaayu.tech These impacts are categorized into various indicators such as global warming potential (carbon footprint), ozone depletion potential, acidification potential, and eutrophication potential. reagens-group.com

In addition to LCA, other methodologies and tools are used to quantify specific aspects of the environmental footprint:

Carbon Footprinting: This is a subset of LCA that focuses specifically on the greenhouse gas emissions associated with a product's life cycle. tuv.com

Water Footprinting: This methodology assesses the total volume of freshwater used to produce a good or service.

Biodegradability Testing: Standardized tests, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to determine the extent and rate at which a chemical can be broken down by microorganisms in various environmental compartments like water and soil. cefic-lri.orgoecd.org For poorly soluble substances like this compound, specific test methods are required to ensure the chemical's availability to the microorganisms. oecd.org

Interactive Data Table: Key Methodologies for Environmental Footprint Quantification

Below is an interactive table summarizing the key methodologies.

MethodologyDescriptionKey IndicatorsRelevant Standards
Life Cycle Assessment (LCA) Comprehensive analysis of environmental impacts across the entire life cycle of a product. tuv.comapec.orgGlobal warming potential, ozone depletion, acidification, eutrophication, etc. reagens-group.comISO 14040, ISO 14044 reagens-group.com
Carbon Footprint Measures the total greenhouse gas emissions caused directly and indirectly by a product. tuv.comCO2 equivalent (CO2e)ISO 14067, PAS 2050
Water Footprint Measures the total volume of freshwater consumed, directly and indirectly, to produce a product.Green, blue, and grey waterISO 14046
Biodegradability Tests Laboratory tests to determine the breakdown of a substance by microorganisms. cefic-lri.orgoecd.orgPercentage of biodegradation over a specific time period.OECD 301, 302 series cefic-lri.org

Comparative Analysis of Bio-based vs. Petrochemical Synthesis Routes

This compound can be synthesized through two primary routes: one utilizing bio-based feedstocks and the other relying on petrochemical derivatives. The environmental performance of these routes can vary significantly.

Bio-based Synthesis:

The bio-based route typically involves the esterification of stearic acid with isooctadecanol (isostearyl alcohol). Stearic acid is a saturated fatty acid that can be sourced from various vegetable oils and animal fats. ijesd.org Isooctadecanol can also be derived from renewable sources through processes like the Guerbet reaction of bio-derived alcohols. The use of renewable feedstocks is a key principle of green chemistry, aiming to reduce the depletion of finite resources. solubilityofthings.com

Advantages of the bio-based route include:

Reduced Carbon Footprint: Bio-based feedstocks sequester atmospheric carbon during their growth, which can offset the greenhouse gas emissions during production. nih.gov

Biodegradability: Products derived from natural fats and oils are often readily biodegradable. ocl-journal.org

Renewable Resources: This route relies on agricultural and forestry products, which can be replenished. solubilityofthings.com

Petrochemical Synthesis:

The petrochemical route for this compound would involve the use of stearic acid and isooctadecanol derived from fossil fuels. mdpi.com While stearic acid is predominantly from biological sources, synthetic fatty acids can be produced from petroleum. Isooctadecanol is commonly produced from petrochemical olefins through processes like hydroformylation followed by hydrogenation.

The petrochemical industry provides a wide range of chemical intermediates with high flexibility in production. mdpi.com However, this route has several environmental drawbacks:

Fossil Fuel Depletion: It relies on non-renewable resources like crude oil and natural gas. mdpi.com

Higher Greenhouse Gas Emissions: The extraction, refining, and synthesis processes are often energy-intensive and release significant amounts of greenhouse gases.

Environmental Pollution: Petrochemical processes can generate hazardous byproducts and pollutants.

Comparative Analysis:

Interactive Data Table: Comparative Environmental Aspects of Synthesis Routes for this compound

The following table provides a qualitative comparison of the two synthesis routes.

AspectBio-based SynthesisPetrochemical Synthesis
Feedstock Source Renewable (vegetable oils, animal fats) solubilityofthings.comNon-renewable (crude oil, natural gas) mdpi.com
Carbon Footprint Generally lower due to biogenic carbon uptake nih.govGenerally higher due to fossil fuel use
Resource Depletion Lower impact on fossil resources solubilityofthings.comHigh impact on fossil resources mdpi.com
Biodegradability of Final Product Inherently high ocl-journal.orgCan be high, but depends on the specific structure
Energy Consumption Can be high depending on agricultural practices and processingTypically high due to refining and synthesis processes
Waste Generation Agricultural waste, processing residuesHazardous and non-hazardous industrial waste

Waste Minimization and Resource Efficiency in Production Processes

Waste minimization and resource efficiency are critical components of sustainable chemical manufacturing. nc.gov They aim to reduce the environmental impact of production processes while often leading to economic benefits. studysmarter.co.uk These principles are highly applicable to the production of this compound, regardless of the synthesis route.

Key Principles and Techniques:

The principles of green chemistry provide a framework for waste minimization and resource efficiency. solubilityofthings.com Key strategies include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org For the esterification of stearic acid and isooctadecanol, this means optimizing the reaction to achieve high conversion and selectivity, minimizing the formation of byproducts.

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents that are consumed in the reaction and generate more waste. acs.org Modern esterification processes often use heterogeneous catalysts that can be easily separated and reused.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. solubilityofthings.com Process optimization and the use of efficient heating and cooling systems are crucial.

Source Reduction: This involves modifying processes to reduce or eliminate the generation of waste at the source. nc.gov This can include optimizing reactant ratios, improving process control, and using less toxic solvents.

Recycling and Reuse: In-process recycling of unreacted starting materials, solvents, and catalysts can significantly improve resource efficiency. researchgate.net For example, after the esterification reaction, unreacted stearic acid and isooctadecanol can be recovered and recycled back into the reactor.

Application to this compound Production:

In the context of producing this compound, these principles can be applied in several ways:

Process Optimization: Implementing advanced process control to maintain optimal reaction conditions (temperature, pressure, mixing) can maximize yield and minimize waste.

Catalyst Selection: Using a highly selective and recyclable catalyst can reduce the need for extensive purification steps and minimize catalyst waste.

Solvent Management: If solvents are used, selecting environmentally benign solvents and implementing a solvent recovery and recycling system is essential. Ideally, solvent-less synthesis methods should be explored.

Waste Treatment: Any unavoidable waste streams should be treated to reduce their environmental impact. For example, aqueous waste from washing steps should be treated before discharge. asta.edu.au

Interactive Data Table: Waste Minimization and Resource Efficiency Strategies

This table outlines key strategies and their potential benefits in the production of this compound.

StrategyDescriptionBenefit for this compound Production
High-Yield Catalytic Process Use of efficient and recyclable catalysts to maximize the conversion of stearic acid and isooctadecanol.Reduces raw material waste and purification costs.
Process Intensification Using technologies like reactive distillation to combine reaction and separation in a single unit.Increases energy efficiency and reduces equipment footprint.
Feedstock Purification Ensuring the purity of stearic acid and isooctadecanol to prevent side reactions and byproduct formation.Improves product quality and reduces separation waste.
Closed-Loop Water/Solvent Systems Recycling and reusing water and solvents used in the process.Reduces water consumption and solvent emissions.
Energy Integration Using heat exchangers to recover and reuse heat from different parts of the process.Lowers overall energy consumption and production costs.

Theoretical and Computational Studies on Isooctadecyl Stearate

Molecular Modeling and Simulation of Structure and Conformation

Molecular modeling techniques, ranging from quantum mechanics to classical force fields, are employed to investigate the three-dimensional structure and dynamic behavior of isooctadecyl stearate (B1226849). These methods are crucial for linking molecular architecture to macroscopic properties.

The conformational flexibility of isooctadecyl stearate, which has a long, branched alkyl chain from isooctadecyl alcohol and a long, straight alkyl chain from stearic acid, is a key determinant of its physical state and functional properties. The ester functional group itself has preferred conformations. Studies on various esters have revealed that the Z conformation is strongly favored over the E conformation due to a combination of steric and dipole-dipole interactions. researchgate.net

In the gas phase, the long alkyl chains can exhibit significant folding. nih.govnih.gov However, in condensed phases (liquid or solid), the conformations are heavily influenced by intermolecular packing. For the ester group, the C-O-C(=O)-C-C segment tends to adopt an all-trans conformation to minimize steric hindrance. nih.govnih.gov The branched nature of the isooctadecyl group introduces significant conformational complexity compared to its linear isomer, stearyl stearate. This branching disrupts the ability of the chains to pack into a highly ordered, all-trans crystalline lattice, which is why this compound is a liquid at room temperature while stearyl stearate is a solid wax. chemsrc.comatamanchemicals.com

Computational analysis can map the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Table 1: Representative Conformational Data for Ester Groups This table is illustrative, based on general findings for long-chain esters, as specific computational energy values for this compound are not readily available in public literature.

Dihedral AngleDescriptionTypical Energy StateImplication for this compound
O=C-O-CEster TorsionThe Z (or cis) conformation is generally lower in energy by several kcal/mol compared to the E (or trans) form. researchgate.netThe ester linkage will predominantly exist in the Z conformation.
C-C-C-CAlkyl Chain TorsionThe anti (trans) conformation (180°) is the lowest energy state. Gauche conformations (±60°) are higher in energy.The stearate chain favors an extended, all-trans conformation, while the branched isooctadecyl chain will have enforced gauche interactions near the methyl group.

The self-assembly of this compound in bulk and at interfaces is governed by a balance of intermolecular forces. The primary forces at play are van der Waals interactions along the long hydrocarbon chains. vaia.com The ester group contributes a dipole moment, leading to weaker dipole-dipole interactions.

The presence of the methyl branch on the isooctadecyl chain is critical to its self-assembly behavior. Studies on similar branched-chain fatty acids show that such branches disrupt the close packing that is characteristic of their straight-chain counterparts. rsc.org This disruption prevents strong, ordered crystallization and leads to the formation of smaller, less-ordered domains or liquid crystalline phases. rsc.org This effect is responsible for the liquid nature and emollient properties of this compound.

Simulations can predict how these molecules arrange themselves. In bulk liquid, the chains are disordered. At an air-water interface, the polar ester head would orient towards the water, while the nonpolar tails would extend into the air. royalsocietypublishing.org The branching would likely cause the formation of less-condensed monolayers compared to linear esters. rsc.org Some complex esters with branched chains are known to form hexagonal columnar mesophases. researchgate.net Molecular dynamics simulations can model these aggregation processes, predicting structures like micelles or other aggregates in specific solvents, although for a large, non-polar molecule like this compound, simple micellization in water is not expected.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a fundamental understanding of the electronic distribution and chemical reactivity of this compound. unipd.it

The primary reaction involving this compound is its formation via esterification. The Fischer esterification mechanism describes the acid-catalyzed reaction between stearic acid (a carboxylic acid) and isooctadecyl alcohol. masterorganicchemistry.comchemguide.co.uk Quantum chemical calculations can model the transition states and intermediates of this reaction, providing insights into the energy barriers and kinetics.

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The alcohol (isooctadecyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the original carboxylic acid. byjus.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. The carbonyl double bond is reformed. masterorganicchemistry.com

Deprotonation: The protonated carbonyl of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

Quantum calculations can confirm the relative energies of each step, validating that this pathway is energetically favorable.

Quantum chemical methods are highly effective at predicting spectroscopic properties, which serve as fingerprints for molecular structure. ias.ac.in By calculating the vibrational frequencies and nuclear magnetic shielding tensors, one can predict the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.

Infrared (IR) Spectroscopy: Calculations can predict the stretching frequency of the key C=O (carbonyl) bond, which is a strong and sharp absorption band characteristic of esters. The C-O stretching vibrations can also be predicted. These predicted values can be compared with experimental data to confirm the structure. mpg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry can compute the chemical shifts for each unique ¹H and ¹³C nucleus in the molecule. mpg.de This allows for a theoretical NMR spectrum to be generated. For this compound, distinct signals would be predicted for the carbons and protons near the ester group, those in the middle of the long alkyl chains, and those near the terminal methyl groups, including the unique environment of the methyl branch.

Table 2: Illustrative Predicted Spectroscopic Data for this compound These values are representative and based on typical ranges for esters. Actual values would be obtained from specific quantum chemical calculations.

Nucleus/BondSpectroscopic TechniquePredicted Signature
C=OIR Spectroscopy~1740 cm⁻¹ (strong absorption)
C-OIR Spectroscopy~1150-1250 cm⁻¹ (two distinct stretches)
¹³C (C=O)¹³C NMR~173 ppm
¹³C (-CH₂-O-)¹³C NMR~65 ppm
¹H (-CH₂-O-)¹H NMR~4.0 ppm
¹H (-CH₂-C=O)¹H NMR~2.2 ppm

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Performance Prediction

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the properties and performance of chemicals based on their molecular structure. igi-global.comconicet.gov.ar For a cosmetic ingredient like this compound, QSPR models can predict key performance attributes such as emollience, spreadability, viscosity, and skin penetration without the need for extensive experimental testing. core.ac.ukmdpi.com

The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule. mdpi.com These descriptors are then correlated with an experimentally measured property using statistical methods like multiple linear regression or machine learning algorithms. core.ac.ukmdpi.com

For this compound, relevant descriptors would include:

Topological descriptors: Molecular weight, number of carbon atoms, degree of branching.

Electronic descriptors: Dipole moment, polar surface area (PSA).

Physicochemical descriptors: The logarithm of the partition coefficient (logP), which indicates hydrophobicity.

A QSPR model developed for cosmetic esters could use these descriptors to predict, for instance, that the high molecular weight and high logP of this compound contribute to its occlusive and emollient effects, while its branched structure lowers its melting point and viscosity compared to a linear analogue. core.ac.ukaston-chemicals.com

Table 3: Key QSPR Descriptors for this compound Values are estimations or taken from databases like PubChem (CID 162048 for a related isomer) and are used to illustrate the inputs for a QSPR model. nih.gov

DescriptorDescriptionTypical Value/RangePredicted Property Influence
Molecular WeightTotal mass of the molecule.~537 g/mol nih.govInfluences viscosity, boiling point, and reduces volatility.
XLogP3-AAA measure of hydrophobicity.> 15 nih.govHigh value indicates strong lipophilicity, good for emollience and skin barrier function.
Polar Surface Area (PSA)Surface area from polar atoms (oxygens).~26 Ų nih.govA small PSA relative to the total size indicates low polarity, reinforcing its oily character.
Rotatable Bond CountNumber of bonds that can rotate freely.> 30High flexibility contributes to its liquid state and spreadability.
Branching IndexA numerical value representing the degree of branching.Non-zeroLowers melting point, reduces packing efficiency, enhances spreadability.

Correlating Molecular Descriptors with Macroscopic Properties

A central paradigm in computational chemistry is the Quantitative Structure-Property Relationship (QSPR), which posits that the physicochemical properties of a compound are intrinsically linked to its molecular structure. conicet.gov.ar The goal of a QSPR study is to develop a mathematical model that correlates molecular descriptors with a specific macroscopic property. researchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and composition. researchgate.net They can be classified based on their dimensionality:

0D Descriptors: These include basic counts of atoms and molecular weight. aston-chemicals.com

1D Descriptors: These describe structural fragments, such as the number of functional groups (e.g., ester groups), rings, or rotatable bonds. aston-chemicals.com

2D Descriptors: Derived from the 2D representation of the molecule (a graph), these include topological indices that describe molecular size, shape, and branching. aston-chemicals.com

3D Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's geometry and volume. aston-chemicals.com

For a long-chain branched ester like this compound, key descriptors would likely include its high molecular weight, the presence of the ester functional group, a large number of single bonds (high flexibility), and specific 3D properties related to its branched structure, which influences its packing and, consequently, its physical state and sensory properties.

The general procedure for a QSPR study involves several steps:

Data Set Collection: A diverse set of molecules with known experimental values for a particular property (e.g., boiling point, viscosity, flash point) is compiled. conicet.gov.ar

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set using specialized software.

Variable Selection: Statistical methods are employed to select the most relevant descriptors that have the strongest correlation with the property of interest. mdpi.com

Model Development: A mathematical model is built using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Neural Networks (NN) and Support Vector Machines (SVM). mdpi.com

Model Validation: The predictive power of the model is rigorously tested to ensure its accuracy and reliability.

While specific QSPR studies focused solely on this compound are not prevalent in public literature, numerous studies on esters demonstrate the power of this approach. For instance, QSPR models have been successfully developed to predict properties like flash points, heat of combustion, and viscosity for various esters. srce.hr These models can provide valuable estimations for the properties of complex esters like this compound based solely on its molecular structure.

Below is an interactive data table illustrating the types of molecular descriptors that would be relevant for this compound and their correlation with macroscopic properties commonly evaluated for cosmetic esters.

Molecular Descriptor Type Example Descriptor for this compound Correlated Macroscopic Property Significance for Esters
0D DescriptorMolecular Weight (536.97 g/mol )Boiling Point, VolatilityHigher molecular weight generally leads to lower volatility and a heavier feel on the skin. aston-chemicals.com
1D DescriptorNumber of Rotatable BondsFlexibility, SpreadabilityA higher number of rotatable bonds contributes to the fluid nature and ease of spreading of an emollient.
2D DescriptorTopological Polar Surface Area (TPSA)Solubility, Skin PermeationTPSA is related to the polarity of the molecule and can influence its interaction with water and biological membranes. nih.gov
3D DescriptorMolecular VolumeDensity, ViscosityThe three-dimensional size and shape of the molecule affect how it packs and flows, influencing its texture.
Quantum-ChemicalHOMO-LUMO GapChemical Reactivity, StabilityThe energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's stability to oxidation. chemrxiv.org

This table is illustrative and based on general QSPR principles for long-chain esters.

Future Research Directions and Emerging Challenges for Isooctadecyl Stearate

Development of Novel Biocatalytic Systems for Highly Selective Synthesis

The chemical synthesis of esters like isooctadecyl stearate (B1226849) often involves high temperatures and the use of inorganic catalysts, which can lead to the formation of byproducts and require significant energy input. nih.gov Biocatalytic synthesis, utilizing enzymes such as lipases, presents a more sustainable and highly selective alternative. researchbib.commdpi.com Future research is focused on developing novel biocatalytic systems to improve the efficiency and economic viability of enzymatic esterification.

The use of immobilized enzymes is a key area of investigation. Immobilization enhances the stability and reusability of biocatalysts, making the process more cost-effective. researchgate.net For instance, lipases immobilized on supports like polystyrene/divinylbenzene copolymers have shown promise in the synthesis of isoamyl stearate. researchgate.net Ongoing research aims to explore new support materials and immobilization techniques to further improve enzyme performance.

Another research frontier is the use of non-conventional media, such as solvent-free systems or ionic liquids, to enhance reaction rates and selectivity. mdpi.commdpi.com Solvent-free systems reduce the environmental impact and simplify downstream processing. mdpi.com The optimization of reaction parameters, including temperature, substrate molar ratio, and enzyme concentration, is crucial for maximizing conversion yields. mdpi.commdpi.com Taguchi design of experiments and other statistical methods are being employed to systematically optimize these parameters for the synthesis of various alkyl stearates. mdpi.com

The table below summarizes different biocatalytic systems used for the synthesis of related esters, highlighting the key parameters and outcomes.

BiocatalystSubstratesReaction MediumKey FindingsReference
Immobilized Candida antarctica lipase (B570770) B (Novozym® 435)2-ethylhexanol and 2-methylhexanoic acidSolvent-freeAchieved 99% conversion at 80°C with a 20% molar excess of alcohol. The biocatalyst was reusable for multiple cycles. mdpi.com
Candida rugosa lipaseStearic acid and various alkyl alcoholsNot specifiedOptimized conditions resulted in conversions greater than 90% for the synthesis of five different alkyl stearates. mdpi.com
Immobilized Thermomyces lanuginosus lipaseDecyl oleate (B1233923) synthesisIso-octane and solvent-free systemsAchieved a maximum ester conversion of 87%. The biocatalyst was reusable for eight successive cycles in a solvent-free system. researchgate.net
Immobilized microbial lipasesIsoamyl alcohol and stearic acidPolystyrene/divinylbenzene copolymerRhizopus oryzae lipase showed the highest performance among the tested lipases. researchgate.net

Investigation of Isooctadecyl Stearate in Nanomaterial Design and Delivery Systems

The unique physicochemical properties of this compound make it a promising candidate for the design of novel nanomaterials and advanced delivery systems in cosmetics and pharmaceuticals. Its lipophilic nature and compatibility with other cosmetic ingredients allow for the formation of stable nanostructures capable of encapsulating and delivering active compounds.

Future research will focus on optimizing the composition and preparation of this compound-based nanoparticles to achieve desired characteristics such as particle size, encapsulation efficiency, and release profile. researchgate.netmdpi.com The influence of this compound concentration and its interaction with other components, such as surfactants and co-surfactants, on the stability and performance of these nanosystems will be a key area of investigation.

The table below presents examples of lipid nanoparticles formulated with stearic acid, a related compound, highlighting their characteristics and potential applications.

Nanoparticle TypeLipid Matrix ComponentsKey CharacteristicsPotential ApplicationReference
SLNStearic acid, Glyceryl distearateParticle size < 300 nm, pH compatible with skin, increased skin hydration.Topical cosmetic formulations for moisturizing. mdpi.comresearchgate.net
NLCStearic acid (solid lipid), Capryol® 90 (liquid lipid)Improved loading capacity compared to SLNs.Delivery of bioactive molecules for skin applications. mdpi.comresearchgate.net
SLNStearic acid, Gelucire® 50/13 (surfactant)Average particle size of 230 ± 30 nm, controlled drug release.Delivery of poorly water-soluble drugs like paliperidone. rsc.org

Advanced In Situ Analytical Techniques for Real-time Process Monitoring

The efficient and controlled synthesis of this compound on an industrial scale requires robust process monitoring and control strategies. Advanced in situ analytical techniques offer the potential for real-time monitoring of key reaction parameters, enabling process optimization and ensuring consistent product quality.

Spectroscopic techniques, such as mid-infrared (MIR) and near-infrared (NIR) spectroscopy, are particularly well-suited for in situ monitoring of esterification reactions. unal.edu.costrath.ac.ukresearchgate.net These methods allow for the continuous measurement of reactant and product concentrations without the need for sample withdrawal. unal.edu.cospectroscopyonline.com For instance, an in situ infrared probe can track the decrease in the carboxyl and alcohol group bands and the parallel increase in the ester group band as the reaction progresses. unal.edu.co

Mass spectrometry is another powerful tool for real-time reaction monitoring, providing detailed information about the concentration profiles of all components in the reaction mixture. strath.ac.ukresearchgate.net On-line direct liquid sampling mass spectrometry (DLSMS) has been successfully used to monitor the esterification of butan-1-ol and acetic anhydride. strath.ac.ukresearchgate.net

Future research will focus on the development and implementation of these in situ analytical techniques for the real-time monitoring of this compound synthesis. This will involve the development of robust calibration models and the integration of these techniques with automated process control systems. The ability to monitor the reaction in real-time will facilitate a deeper understanding of the reaction kinetics and mechanisms, leading to improved process efficiency and product quality.

The following table compares different in situ analytical techniques for monitoring esterification reactions.

Analytical TechniquePrincipleAdvantagesChallengesReference
Mid-Infrared (MIR) SpectroscopyMeasures the absorption of infrared radiation by molecular vibrations.Provides real-time concentration data of reactants and products. Non-invasive.Calibration model development can be complex. strath.ac.ukresearchgate.net
Near-Infrared (NIR) SpectroscopyMeasures the absorption of near-infrared radiation.Can be used with fiber optic probes for in-line monitoring. Suitable for monitoring multiple parameters.Lower sensitivity compared to MIR. researchgate.net
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions.Highly sensitive and selective. Can identify and quantify all reaction components, including impurities.Requires a specialized interface for liquid sampling. strath.ac.ukresearchgate.net
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light.Can be used for in situ analysis in aqueous and non-aqueous systems. Provides detailed structural information.Fluorescence interference can be an issue. spectroscopyonline.com

Addressing Challenges in End-of-Life Management and Circular Economy Integration

The growing consumer demand for sustainable and environmentally friendly cosmetic products is driving the industry to adopt circular economy principles. evalueserve.commdpi.com This involves a shift from a linear "take-make-dispose" model to a more regenerative approach that minimizes waste and maximizes the use of resources. evalueserve.com For cosmetic ingredients like this compound, this presents both challenges and opportunities in terms of end-of-life management and integration into a circular economy.

A key challenge is ensuring the biodegradability of this compound and its metabolites. While esters are generally considered biodegradable, further research is needed to fully understand the environmental fate of this compound and to ensure that it does not persist in the environment. acme-hardesty.com The development of standardized and reliable methods for assessing the biodegradability of cosmetic ingredients is an important area of future research.

Integrating this compound into a circular economy model involves exploring the use of renewable and upcycled raw materials for its synthesis. mdpi.commdpi.com For example, stearic acid can be derived from various plant and animal sources, and exploring sustainable sourcing options is crucial. acme-hardesty.com Additionally, the potential for upcycling byproducts from other industries as feedstocks for the synthesis of this compound should be investigated. mdpi.commdpi.com

The principles of the circular economy in the context of cosmetic ingredients are outlined in the table below.

Circular Economy PrincipleApplication to this compoundResearch Focus
Design for Sustainability Developing biodegradable formulations containing this compound.Assessing the biodegradability and ecotoxicity of this compound and its degradation products.
Use of Renewable Resources Sourcing stearic acid and isooctadecyl alcohol from sustainable and renewable feedstocks.Investigating alternative and upcycled sources for the raw materials of this compound synthesis.
Waste Valorization Exploring the use of agricultural or industrial byproducts for the synthesis of this compound.Developing efficient processes for converting waste streams into high-value cosmetic ingredients.
Product Life Extension Formulating stable products with a long shelf life to reduce waste.Enhancing the stability of formulations containing this compound.

Multiscale Modeling and Simulation for Predictive Design of this compound-Containing Formulations

The formulation of cosmetic products is a complex process that traditionally relies on extensive trial-and-error experimentation. researchgate.net Multiscale modeling and simulation techniques, including artificial intelligence (AI) and molecular dynamics (MD) simulations, are emerging as powerful tools for the predictive design of cosmetic formulations containing this compound. researchgate.netmdpi.com

These computational approaches can provide insights into the molecular interactions between this compound and other ingredients, helping to predict key formulation properties such as emulsion stability, texture, and shelf-life. mdpi.comresearchgate.netmicrotrac.com For example, MD simulations can be used to study the behavior of this compound at oil-water interfaces and its role in stabilizing emulsions. researchgate.net

AI and machine learning models can be trained on large datasets of formulation data to predict the performance of new formulations and to identify promising combinations of ingredients. mdpi.com These predictive models can significantly accelerate the product development process and reduce the need for extensive experimental work.

Future research in this area will focus on developing more accurate and sophisticated models that can capture the complex behavior of cosmetic formulations. This will involve the integration of different modeling techniques and the use of high-performance computing to simulate larger and more complex systems. The ultimate goal is to create a virtual formulation environment where new products containing this compound can be designed and optimized in silico before being synthesized and tested in the laboratory.

The table below provides an overview of different modeling and simulation techniques and their application in cosmetic formulation design.

Modeling TechniqueDescriptionApplication to this compound Formulations
Molecular Dynamics (MD) Simulations A computational method for studying the physical movements of atoms and molecules.Investigating the conformation and interactions of this compound at interfaces. Predicting the stability of emulsions containing this compound.
Artificial Intelligence (AI) and Machine Learning (ML) The use of algorithms to analyze data and make predictions.Predicting the sensory properties and stability of formulations based on their composition. Optimizing the concentration of this compound for desired performance.
Quantitative Structure-Property Relationship (QSPR) A method for correlating the chemical structure of a molecule with its physical and chemical properties.Predicting the physicochemical properties of this compound and its impact on formulation characteristics.
Hydrophilic-Lipophilic Difference - Net Average Curvature (HLD-NAC) A semi-empirical model for predicting the phase behavior of surfactant-oil-water systems.Optimizing the surfactant system for emulsions containing this compound to achieve maximum stability.

Q & A

Q. How should researchers present conflicting data on this compound’s solubility in polar solvents?

  • Methodological Answer : Use Bland-Altman plots to visualize discrepancies between solubility measurements (e.g., gravimetric vs. UV/Vis). Reconcile differences by standardizing solvent pre-saturation protocols and temperature control (±0.1°C). Report Hansen solubility parameters (δD, δP, δH) to contextualize solvent-polymer interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.